5-Chloro-3-methyl-1-phenyl-1H-indole
Description
Significance of Indole (B1671886) Ring Systems in Organic Synthesis and Heterocyclic Chemistry
The indole ring system, a bicyclic structure consisting of a fused benzene (B151609) and pyrrole (B145914) ring, is one of the most important and widely studied heterocyclic systems in chemistry. mdpi.com It is considered a "privileged" scaffold in medicinal chemistry and drug discovery due to its prevalence in a vast number of biologically active compounds. nih.govlibretexts.org The indole core is a fundamental structural element in numerous natural products, including the essential amino acid tryptophan and the neurotransmitter serotonin. libretexts.orguni-muenchen.de
In the realm of organic synthesis, the indole nucleus serves as a versatile building block for the construction of complex molecules. nih.gov Its rich and varied chemistry allows for functionalization at multiple positions, enabling the synthesis of a wide array of derivatives with diverse properties. mdpi.com Consequently, indole and its derivatives are integral to the development of pharmaceuticals, agrochemicals, dyes, and fragrances. nih.govnih.gov The continuous exploration of new synthetic methods for constructing and modifying the indole ring highlights its enduring importance to chemists. nih.gov
Structural Classification and Precise Nomenclature of 5-Chloro-3-methyl-1-phenyl-1H-indole as a Substituted Indole Derivative
This compound is classified as a substituted indole derivative. science.gov The systematic IUPAC name precisely describes the arrangement of each component of the molecule. The core of the molecule is the "1H-indole" structure. The numbering of the indole ring begins at the nitrogen atom as position 1. chemrxiv.org
The substituents are named and numbered as follows:
5-Chloro : A chlorine atom is attached to the carbon at position 5 of the indole's benzene ring.
3-Methyl : A methyl group is attached to the carbon at position 3 of the pyrrole ring.
1-Phenyl : A phenyl group is attached to the nitrogen atom at position 1.
The molecular formula for this compound is C₁₅H₁₂ClN. science.gov This nomenclature provides an unambiguous identification of the compound's specific isomeric structure.
| Property | Value |
| Systematic Name | This compound |
| Molecular Formula | C₁₅H₁₂ClN |
| Core Structure | Indole |
| Substituents | Chloro, Methyl, Phenyl |
| Positions | 5-Chloro, 3-Methyl, 1-Phenyl |
Aromaticity and Electronic Properties of the Indole Nucleus and its Derivatives
The indole ring is an aromatic system. uni-muenchen.deoup.com Its aromaticity is a consequence of its planar, cyclic, and fully conjugated structure, which contains a total of 10 π-electrons. This satisfies Hückel's rule (4n+2 π-electrons, where n=2). oup.comresearchgate.net The 10 π-electrons are delocalized across the nine atoms of the bicyclic system. Eight electrons come from the double bonds, and the remaining two are contributed by the lone pair of the nitrogen atom, which occupies a p-orbital and participates in the π-system. researchgate.netresearchgate.net
Electron-Rich Nature and π-Excessive Character of the Indole Ring
Due to the participation of the nitrogen atom's lone pair in the aromatic system, the indole nucleus is considered an electron-rich or π-excessive heterocycle. rsc.orgechemi.comlibretexts.org This means that the ten π-electrons are distributed over nine atoms, resulting in an average electron density of more than one electron per atom. This excess electron density is not distributed uniformly, leading to higher reactivity towards electrophiles compared to benzene. libretexts.org The pyrrole ring, in particular, is more electron-rich than the benzene portion of the molecule. echemi.com Electrophilic substitution reactions preferentially occur at the C3 position, which possesses the highest electron density. oup.comlibretexts.org
Resonance Hybrid Structures and Delocalization of Electrons
The electronic properties and reactivity of indole can be further understood by examining its resonance structures. libretexts.org The delocalization of the nitrogen lone pair into the ring initiates a series of resonance forms where a negative charge is distributed onto various carbon atoms of the nucleus. chemrxiv.org
The resonance begins with the movement of the lone pair from the nitrogen to form a double bond between N1 and C2, which subsequently pushes the π-electrons from the C2-C3 double bond to the C3 carbon. chemrxiv.org This creates a structure with a positive charge on the nitrogen and a negative charge on C3. This negative charge can then be delocalized throughout the ring, particularly onto carbons of the benzene portion, through further movement of π-electrons. chemrxiv.org The resonance hybrid, which is the weighted average of all these structures, shows a significant partial negative charge at the C3 position, explaining its high nucleophilicity and susceptibility to electrophilic attack. chemrxiv.orglibretexts.org
Influence of Chloro, Methyl, and Phenyl Substituents on Electronic Properties
The electronic properties of the parent indole ring are significantly modified by its substituents through inductive and resonance effects. libretexts.org
Methyl Group (at C3): The methyl group is an electron-donating group. mdpi.com It pushes electron density into the indole ring primarily through an inductive effect (+I) and hyperconjugation. By donating electron density, the methyl group helps to stabilize the carbocation intermediate formed during electrophilic aromatic substitution, thereby activating the ring and making it more reactive.
Phenyl Group (at N1): The effect of the N-phenyl group is multifaceted. The sp²-hybridized carbons of the phenyl ring are more electronegative than the nitrogen atom is bonded to, leading to an electron-withdrawing inductive effect (-I). libretexts.org Furthermore, the nitrogen lone pair, which is crucial for the electron-rich nature of the indole ring, is now delocalized over both the indole nucleus and the attached phenyl ring. This competition reduces the electron-donating capacity of the nitrogen towards the indole system compared to an indole with a hydrogen or alkyl group at N1. This generally decreases the electron density within the indole ring system, making it less nucleophilic.
Structure
2D Structure
3D Structure
Properties
CAS No. |
918163-12-9 |
|---|---|
Molecular Formula |
C15H12ClN |
Molecular Weight |
241.71 g/mol |
IUPAC Name |
5-chloro-3-methyl-1-phenylindole |
InChI |
InChI=1S/C15H12ClN/c1-11-10-17(13-5-3-2-4-6-13)15-8-7-12(16)9-14(11)15/h2-10H,1H3 |
InChI Key |
IAXLZEVLGYFCNX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN(C2=C1C=C(C=C2)Cl)C3=CC=CC=C3 |
Origin of Product |
United States |
Chemical Reactivity and Transformation of 5 Chloro 3 Methyl 1 Phenyl 1h Indole
Electrophilic Aromatic Substitution (EAS) Reactions of Indoles
Electrophilic aromatic substitution is a cornerstone of indole (B1671886) chemistry. The delocalization of the nitrogen atom's lone pair of electrons into the pyrrole (B145914) ring significantly increases the electron density of this part of the molecule, making it much more reactive towards electrophiles than the fused benzene (B151609) ring. quimicaorganica.orgquora.com
For a typical indole, electrophilic attack occurs preferentially at the C-3 position of the pyrrole ring. quimicaorganica.orgic.ac.uk This regioselectivity is dictated by the relative stability of the cationic intermediate (Wheland intermediate) formed during the reaction. Attack at C-3 allows the positive charge to be delocalized without disturbing the aromaticity of the benzene ring.
In the case of 5-Chloro-3-methyl-1-phenyl-1H-indole, the C-3 position is already substituted with a methyl group. This blockage of the most reactive site forces electrophilic attack to occur at other positions. The next most favorable site on the pyrrole ring is the C-2 position. However, direct substitution at C-2 is energetically less favorable because the reaction intermediate disrupts the aromatic sextet of the benzene portion of the molecule. rsc.org Often, substitution at C-2 on a C-3-substituted indole proceeds through an initial attack at C-3 to form a 3,3-disubstituted indolenine, followed by a rearrangement. rsc.org
With the C-3 position blocked, electrophilic attack on the benzene ring becomes more competitive. The directing effects of the substituents on the ring will determine the precise location of this attack. The nitrogen atom of the pyrrole ring directs electrophiles to the C-4 and C-6 positions. The chloro group at C-5 also directs ortho and para, meaning it directs to the C-4 and C-6 positions. Therefore, electrophilic substitution on the benzene ring is strongly favored at the C-6 position, and to a lesser extent, at the C-4 position.
| Position of Attack | Relative Reactivity | Rationale |
| C-3 | Blocked | The position is substituted with a methyl group. |
| C-2 | Low | Attack disrupts the aromaticity of the fused benzene ring in the reaction intermediate. rsc.org |
| C-6 | High (on benzene ring) | Favorable position for electrophilic attack on the benzenoid ring, directed by both the pyrrole nitrogen and the C-5 chloro substituent. |
| C-4 | Moderate (on benzene ring) | Also directed by the pyrrole nitrogen and C-5 chloro group, but may experience steric hindrance. |
The substituents on the this compound scaffold each exert a distinct electronic and steric influence, collectively determining the molecule's reactivity and the outcome of electrophilic substitution reactions.
Methyl Group (at C-3): As an alkyl group, the methyl substituent is weakly electron-donating through an inductive effect. While it would typically activate the ring for EAS, its primary role in this molecule is to block the highly reactive C-3 position, thereby redirecting electrophilic attack to other sites.
Phenyl Group (at N-1): The phenyl group is generally considered electron-withdrawing by induction. Its presence on the nitrogen atom reduces the electron-donating ability of the nitrogen into the pyrrole ring compared to an N-H indole, thus slightly deactivating the entire indole system towards EAS. Furthermore, it eliminates the possibility of reactions involving the deprotonation of the indole nitrogen.
| Substituent | Position | Electronic Effect | Influence on Reactivity & Regioselectivity |
| Methyl | C-3 | Electron-donating (Inductive) | Blocks the most reactive C-3 position, forcing substitution elsewhere. |
| Chloro | C-5 | Deactivating (Inductive > Resonance) | Reduces the overall reactivity of the benzene ring but directs incoming electrophiles to the C-4 and C-6 positions. |
| Phenyl | N-1 | Electron-withdrawing (Inductive) | Slightly deactivates the indole ring system; prevents N-H reactivity. |
The mechanism of electrophilic aromatic substitution on indoles proceeds via a two-step process involving the formation of a resonance-stabilized cationic intermediate, known as an arenium ion or Wheland intermediate. quora.com The stability of this intermediate is the key factor determining the regioselectivity of the reaction.
Attack at C-3 (in a generic indole): The electrophile is attacked by the π-electrons of the C-2/C-3 double bond. The resulting carbocation is stabilized by resonance, with the positive charge distributed over the C-2 atom and the nitrogen, crucially without breaking the aromaticity of the fused benzene ring. This makes it the most stable intermediate and C-3 the preferred site of attack. ic.ac.ukrsc.org
Attack at C-2 (in this compound): Since C-3 is blocked, attack at C-2 is a possibility. However, the formation of the intermediate from C-2 attack forces the disruption of the benzene ring's aromaticity to delocalize the positive charge onto the nitrogen atom. This loss of aromatic stabilization energy makes this pathway significantly less favorable. rsc.org
Attack at C-6 (in this compound): Attack at the C-6 position on the benzene ring proceeds through an intermediate that maintains the aromaticity of the pyrrole ring. The positive charge is delocalized across the benzene ring, similar to a standard EAS reaction on a substituted benzene derivative. Given the directing effects of the nitrogen and chlorine atoms, this is a plausible reaction pathway, especially with the more reactive C-3 position unavailable.
Given the substitution pattern of this compound, specific EAS reactions are predicted to occur primarily at the C-6 position.
Alkylation/Acylation (Friedel-Crafts): Friedel-Crafts reactions, which involve the introduction of alkyl or acyl groups using a Lewis acid catalyst, are common for indoles. masterorganicchemistry.com For the title compound, acylation or alkylation would be expected to proceed at the C-6 position, driven by the directing effects of the ring nitrogen and the C-5 chloro group.
Nitration: The introduction of a nitro group (–NO2) is typically achieved using a mixture of nitric acid and sulfuric acid. organicchemistrytutor.comyoutube.com Nitration of this compound would likely yield the 6-nitro derivative as the major product.
Halogenation: The introduction of a halogen (e.g., Br, Cl) can be accomplished with reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS). quimicaorganica.org Again, the C-6 position is the most probable site for halogenation.
Oxidation and Reduction Pathways of the Indole Nucleus
The indole nucleus is susceptible to both oxidation and reduction, leading to a variety of important structural motifs.
Oxidation: The electron-rich pyrrole ring of the indole nucleus is the primary site of oxidation. For 3-methylindoles, such as the target compound, oxidation can lead to several products depending on the reagents and conditions. One notable pathway involves the oxidative cleavage of the C2-C3 double bond. For instance, the reaction of 3-methylindoles with primary amines in the presence of an oxidant like tert-butyl hydroperoxide (TBHP) can yield quinazolinones through a complex sequence involving oxygenation, nitrogenation, ring-opening, and recyclization. acs.org Another common oxidation reaction of 3-methylindole (B30407) (skatole) using reagents like 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) can lead to the formation of indole-3-carboxaldehyde. researchgate.net
Reduction: The indole ring can be selectively reduced to the corresponding indoline (B122111) (2,3-dihydroindole) structure. This transformation saturates the C2-C3 double bond of the pyrrole ring, converting the aromatic heterocycle into a non-aromatic amine derivative. Various reducing agents can accomplish this. A common and effective method involves the use of borane (B79455) complexes, such as borane-tetrahydrofuran (B86392) (BH₃·THF) or catecholborane, in the presence of an acid like trifluoroacetic acid. google.com This method is often preferred as it can be performed under relatively mild conditions and avoids the use of catalytic hydrogenation which might affect other functional groups. Palladium-catalyzed reductions using silanes, such as polymethylhydrosiloxane (B1170920) (PMHS), have also proven effective for converting N-substituted indoles into indolines. organic-chemistry.org
| Transformation | Reagent(s) | Potential Product Type |
|---|---|---|
| Oxidative Cleavage | Primary Amine, TBHP | Quinazolinone derivative |
| Oxidation | DDQ | Indole-3-carboxaldehyde derivative |
| Reduction | BH₃·THF, Trifluoroacetic Acid | Indoline derivative |
| Reduction | Pd catalyst, PMHS | Indoline derivative |
C-H Activation and Direct Arylation Approaches at Indole Ring Positions
Direct C-H activation has emerged as a powerful, atom-economical strategy for functionalizing heterocyclic compounds, bypassing the need for pre-functionalized starting materials. bohrium.com The indole ring possesses multiple C-H bonds that can be targeted for direct arylation, primarily at the C2, C3, C4, C5, C6, and C7 positions. The regioselectivity of these reactions is influenced by the inherent reactivity of the indole nucleus and can be controlled by the choice of catalyst and directing groups.
For this compound, the C3 position is substituted with a methyl group, making the C2 position the most electronically favored site for C-H activation on the pyrrole ring. Palladium-catalyzed direct arylations often proceed via an electrophilic palladation mechanism, which preferentially occurs at the most nucleophilic C3 position; however, when C3 is blocked, reaction at C2 becomes dominant. researchgate.net
Functionalization of the benzenoid ring (C4, C6, and C7 positions) is also achievable. These positions are generally less reactive than the pyrrole ring C-H bonds and often require a directing group to achieve high regioselectivity. bohrium.com The N-phenyl group or other substituents can be designed to direct a metal catalyst to a specific C-H bond, enabling selective arylation at positions that are otherwise difficult to access. Palladium and copper are common catalysts for these transformations. bohrium.com
| Position | Ring | Reactivity Notes |
|---|---|---|
| C2 | Pyrrole | Favored site for electrophilic palladation as C3 is blocked. |
| C4 | Benzene | Possible with appropriate directing groups. |
| C6 | Benzene | Possible with appropriate directing groups. |
| C7 | Benzene | Possible with appropriate directing groups. |
Cycloaddition Reactions Involving Indole Derivatives (e.g., Diels-Alder, 1,3-Dipolar Cycloaddition)
The indole scaffold can participate in cycloaddition reactions in several ways, providing access to complex polycyclic structures.
Diels-Alder Reactions: The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile. umn.edu The indole ring can act as either the diene or the dienophile component. The C2-C3 double bond can function as a dienophile, reacting with a diene. More commonly, the benzene portion of the indole can act as the diene component, particularly when the indole is activated, such as in the form of an indolyne (indole aryne). libretexts.org These highly reactive intermediates can be trapped with dienes like furan (B31954) to yield complex, annulated indole structures. libretexts.org
1,3-Dipolar Cycloadditions: This class of reaction involves the [3+2] cycloaddition of a 1,3-dipole with a dipolarophile. The C2-C3 bond of the indole ring is an excellent dipolarophile and can react with a wide variety of 1,3-dipoles, such as nitrones, azides, and carbonyl ylides, to form five-membered heterocyclic rings fused to the indole core. researchgate.net Intramolecular versions of this reaction, where the dipole is tethered to the indole nucleus, are particularly powerful for constructing complex polycyclic alkaloid-like frameworks. nih.gov The regioselectivity of these reactions is governed by frontier molecular orbital (FMO) theory. researchgate.net
Functional Group Transformations and Derivatization of the Chloro, Methyl, and Phenyl Moieties
Each of the substituents on the this compound core offers opportunities for further chemical modification.
Chloro Group: The C5-chloro substituent is a prime site for transition metal-catalyzed cross-coupling reactions. These methods are highly versatile for forming new carbon-carbon and carbon-heteroatom bonds. Key examples include:
Suzuki Coupling: Palladium-catalyzed reaction with boronic acids to form C-C bonds (e.g., attaching new aryl or alkyl groups).
Buchwald-Hartwig Amination: Palladium-catalyzed reaction with amines to form C-N bonds.
Sonogashira Coupling: Palladium/copper-catalyzed reaction with terminal alkynes to form C-C triple bonds. acs.org These reactions provide robust pathways to elaborate the indole scaffold at the C5 position.
Methyl Group: The C3-methyl group exhibits reactivity characteristic of an allylic/benzylic position.
Radical Halogenation: Reaction with N-bromosuccinimide (NBS) in the presence of a radical initiator can achieve selective bromination of the methyl group to afford a 3-(bromomethyl)indole derivative. nih.gov This product is a versatile intermediate for subsequent nucleophilic substitution reactions. The regioselectivity (substitution on the methyl group vs. the C2 position) can be controlled by the reaction conditions and the nature of the N1-protecting group. nih.gov
Oxidation: The methyl group can be oxidized to an aldehyde (indole-3-carboxaldehyde) or a carboxylic acid (indole-3-carboxylic acid). dtic.milresearchgate.netnih.gov Reagents such as DDQ or enzymatic systems can effect this transformation, providing access to key carbonyl derivatives. researchgate.netmedchemexpress.com
Phenyl Group: The N-phenyl ring can undergo electrophilic aromatic substitution. The indole nucleus acts as a deactivating, ortho-, para-directing group on the phenyl ring. However, due to steric hindrance from the indole moiety at the ortho positions, substitution is often directed to the para position. Nitration of 2-phenylindole, for example, can occur on the phenyl ring depending on the reaction conditions. Studies on N-phenylindole derivatives have shown that substitution with both electron-donating and electron-withdrawing groups is most favorable at the para-position of the N-phenyl ring. nih.gov Therefore, reactions such as nitration, halogenation, or Friedel-Crafts acylation would be expected to yield primarily the 4'-substituted product.
| Moiety | Reaction Type | Typical Reagent(s) | Product Type |
|---|---|---|---|
| C5-Chloro | Suzuki Coupling | Ar-B(OH)₂, Pd catalyst | 5-Aryl derivative |
| C5-Chloro | Buchwald-Hartwig Amination | R₂NH, Pd catalyst | 5-Amino derivative |
| C3-Methyl | Radical Bromination | NBS, Radical Initiator | 3-(Bromomethyl) derivative |
| C3-Methyl | Oxidation | DDQ | 3-Formyl derivative |
| N-Phenyl | Electrophilic Substitution (e.g., Nitration) | HNO₃/H₂SO₄ | N-(4-Nitrophenyl) derivative |
Spectroscopic and Structural Elucidation of 5 Chloro 3 Methyl 1 Phenyl 1h Indole
Advanced Spectroscopic Characterization Techniques for Molecular Structure Determination
Spectroscopy is a cornerstone of chemical analysis, providing detailed information about molecular structure through the interaction of electromagnetic radiation with matter.
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for mapping the carbon-hydrogen framework of a molecule.
¹H NMR Spectroscopy: The proton NMR spectrum of 5-Chloro-3-methyl-1-phenyl-1H-indole is expected to show distinct signals corresponding to each unique proton environment. The methyl group protons (C3-CH₃) would likely appear as a singlet in the upfield region, typically around 2.3-2.5 ppm. The protons on the indole (B1671886) core (H2, H4, H6, H7) and the N-phenyl ring would resonate in the downfield aromatic region (approximately 7.0-7.8 ppm). The single proton at the C2 position of the indole ring would likely be the most deshielded of the indole protons. The protons of the N-phenyl group would exhibit characteristic splitting patterns (triplets and doublets) typical of a monosubstituted benzene (B151609) ring.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the number of unique carbon atoms and their electronic environment. This compound has 15 carbon atoms, and due to molecular asymmetry, 15 distinct signals are expected. The methyl carbon would produce a signal in the highly shielded (upfield) region (~10-15 ppm). The remaining 14 signals would appear in the downfield aromatic region (~110-140 ppm), corresponding to the carbons of the indole ring and the attached phenyl group. The carbon atom bonded to the chlorine (C5) would be identifiable, as would the quaternary carbons of the fused ring system.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are estimated values based on general principles and data from analogous compounds.)
| Assignment | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |
| C3-CH₃ | 2.3 - 2.5 (s, 3H) | 10 - 15 |
| Indole & Phenyl H | 7.0 - 7.8 (m, 9H) | - |
| Indole & Phenyl C | - | 110 - 140 |
Infrared (IR) spectroscopy probes the vibrational modes of a molecule, allowing for the identification of functional groups. The FTIR spectrum of this compound would display several characteristic absorption bands. Aromatic C-H stretching vibrations are expected to appear just above 3000 cm⁻¹. The stretching vibrations corresponding to the C=C bonds within the indole and phenyl aromatic rings would be observed in the 1450-1600 cm⁻¹ region. The C-N stretching vibrations typically appear in the 1200-1350 cm⁻¹ range. A band corresponding to the C-Cl stretch would be found in the fingerprint region, usually between 700 and 800 cm⁻¹.
Table 2: Expected Characteristic IR Absorption Bands for this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Aromatic C-H Stretch | 3050 - 3150 |
| Aliphatic C-H Stretch (Methyl) | 2850 - 2960 |
| Aromatic C=C Stretch | 1450 - 1600 |
| C-N Stretch | 1200 - 1350 |
| C-Cl Stretch | 700 - 800 |
Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural insights from its fragmentation patterns. For this compound (C₁₅H₁₂ClN), the molecular weight is 241.72 g/mol . evitachem.com
In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would appear as a characteristic doublet at m/z 241 and m/z 243, with an approximate intensity ratio of 3:1, which is indicative of the presence of a single chlorine atom (³⁵Cl and ³⁷Cl isotopes). A common fragmentation pathway for indole derivatives involves the loss of substituents. A significant fragment could be observed at [M-15]⁺, corresponding to the loss of the methyl group (•CH₃). Another plausible fragmentation would involve the loss of the phenyl group to give a fragment ion. The foundational indole ring itself has a characteristic fragmentation, often losing HCN, which might be observed in subsequent fragmentation steps. nist.gov
Table 3: Predicted Mass Spectrometry Fragments for this compound
| m/z Value | Proposed Fragment Identity | Notes |
| 241 / 243 | [C₁₅H₁₂ClN]⁺ (M⁺) | Molecular ion peak, showing 3:1 isotopic pattern for Chlorine. |
| 226 / 228 | [M - CH₃]⁺ | Loss of the methyl group from the molecular ion. |
| 164 / 166 | [M - C₆H₅]⁺ | Loss of the phenyl group from the molecular ion. |
| 77 | [C₆H₅]⁺ | Phenyl cation. |
X-ray Crystallography and Solid-State Structural Analysis
X-ray crystallography provides definitive proof of a molecule's three-dimensional structure in the solid state, offering precise measurements of bond lengths, bond angles, and intermolecular connectivity.
While a specific crystal structure for this compound is not publicly available, the technique of single-crystal X-ray diffraction would yield precise atomic coordinates. This data would confirm the planarity of the fused indole ring system, a characteristic feature of this heterocycle. nih.gov A key conformational parameter that would be determined is the dihedral angle between the plane of the indole ring and the plane of the N-phenyl substituent. In similar N-arylated heterocyclic structures, this angle is often significant due to steric hindrance, leading to a twisted conformation. nih.gov For example, in 2-Chloromethyl-3-methyl-1-phenylsulfonyl-1H-indole, the phenyl ring makes a dihedral angle of 78.1° with the indole ring system. nih.gov SCXRD would also provide exact bond lengths and angles for the entire molecule, confirming the expected geometries of the sp² and sp³ hybridized atoms.
The packing of molecules in a crystal lattice is directed by a network of non-covalent intermolecular forces. For this compound, several interactions would be anticipated to play a role in its supramolecular assembly. Given the absence of strong hydrogen bond donors (like N-H or O-H), the crystal packing would likely be dominated by weaker interactions.
π-π Stacking: The molecule contains two extensive aromatic systems—the indole core and the phenyl ring—making it a prime candidate for π-π stacking interactions. These interactions, where the electron-rich π systems of adjacent molecules align, are a crucial stabilizing force in the crystal packing of many aromatic compounds. nih.gov The stacking could occur in a parallel-displaced or T-shaped arrangement to minimize electrostatic repulsion.
Interpretation of Crystallographic Data and Comparison with Theoretically Predicted Structures
A comprehensive search of scientific literature and crystallographic databases has revealed a notable absence of published experimental crystallographic data for this compound. As of the current date, no X-ray diffraction studies detailing the precise solid-state molecular geometry, including bond lengths, bond angles, and torsion angles, appear to be publicly available. Consequently, a direct interpretation of its crystal structure and packing cannot be provided.
Similarly, there is a lack of specific theoretical studies, such as those employing Density Functional Theory (DFT) or other computational methods, that have reported a predicted, geometry-optimized structure for this particular compound. Such studies are essential for providing theoretical values for bond parameters and for understanding the molecule's conformational preferences and electronic properties in the gaseous phase.
The absence of both experimental and theoretical structural data for this compound makes a comparative analysis, as outlined for this section, unfeasible. The generation of data tables for crystallographic and theoretically predicted structural parameters is therefore not possible.
Further research, including the synthesis of a single crystal suitable for X-ray diffraction and the execution of computational chemistry studies, would be required to elucidate the detailed three-dimensional structure of this compound and enable a thorough comparison between its experimental and theoretically predicted forms.
Computational and Theoretical Investigations of 5 Chloro 3 Methyl 1 Phenyl 1h Indole
Density Functional Theory (DFT) and Ab-initio Methods in Indole (B1671886) Chemistry
Density Functional Theory (DFT) and ab-initio methods are foundational computational techniques used to solve the electronic Schrödinger equation, providing information on the electronic structure, energy, and properties of molecules. scispace.com DFT methods are particularly popular for studying organic molecules like indole derivatives due to their balance of computational cost and accuracy, calculating the electronic energy based on the molecule's electron density. lupinepublishers.com Ab-initio methods, while often more computationally intensive, are derived directly from theoretical principles without the use of experimental data. These methods are widely applied to investigate the properties of heterocyclic compounds, including the indole family. researchgate.net
A fundamental step in computational chemistry is geometry optimization, which involves finding the arrangement of atoms in a molecule that corresponds to the lowest energy state (a minimum on the potential energy surface). nih.gov For 5-Chloro-3-methyl-1-phenyl-1H-indole, this process would determine the most stable three-dimensional structure.
The key structural parameters that would be determined include:
Bond Lengths: The precise distances between connected atoms (e.g., C-C, C-N, C-H, C-Cl).
Bond Angles: The angles formed by three connected atoms (e.g., C-N-C, C-C-C).
Illustrative Data Table: Optimized Geometrical Parameters The following table is a hypothetical representation of the kind of data a DFT geometry optimization (e.g., at the B3LYP/6-311G(d,p) level) would yield for the molecule. Specific values require a dedicated computational study.
| Parameter | Atom Connection | Calculated Value |
| Bond Length (Å) | N1 - C2 | ~1.38 |
| C5 - Cl1 | ~1.74 | |
| C3 - C(methyl) | ~1.51 | |
| N1 - C(phenyl) | ~1.43 | |
| Bond Angle ( °) | C2 - N1 - C7a | ~108.5 |
| C2 - N1 - C(phenyl) | ~125.0 | |
| Dihedral Angle ( °) | C2-N1-C(phenyl)-C(phenyl) | ~45.0 |
DFT calculations are a reliable tool for predicting various spectroscopic properties, which can be used to interpret and verify experimental data. researchgate.netresearchgate.net
NMR Chemical Shifts: The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT, can accurately predict the ¹H and ¹³C NMR chemical shifts. nih.govresearchgate.net For this compound, this would involve calculating the magnetic shielding tensors for each nucleus. The predicted shifts would help in assigning the signals in an experimental spectrum to specific atoms in the molecule, confirming its structure. Calculations are often performed in a simulated solvent (e.g., using the Polarizable Continuum Model, PCM) to better match experimental conditions. nih.gov
IR Vibrational Frequencies: DFT can also compute the harmonic vibrational frequencies of a molecule. researchgate.net These calculated frequencies correspond to the vibrational modes (stretching, bending, etc.) of the chemical bonds. The resulting theoretical IR spectrum can be compared with an experimental spectrum to aid in the identification of characteristic functional group vibrations, such as C-H, C=C, and C-N stretching modes.
Illustrative Data Table: Predicted ¹³C NMR Chemical Shifts This table illustrates the type of output expected from a GIAO-DFT calculation for ¹³C NMR chemical shifts relative to a standard (TMS). Actual values are not available from published studies.
| Carbon Atom | Predicted Chemical Shift (ppm) |
| C2 | ~125 |
| C3 | ~115 |
| C3a | ~129 |
| C4 | ~122 |
| C5 | ~128 |
| C6 | ~121 |
| C7 | ~111 |
| C7a | ~136 |
| C(methyl) | ~10 |
| C(phenyl, ipso) | ~139 |
Electronic Structure Analysis and Molecular Orbitals
Beyond geometry and spectra, computational methods provide a deep dive into the electronic nature of a molecule, explaining its reactivity, stability, and intermolecular interactions.
Frontier Molecular Orbital (FMO) theory is a key concept for understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
HOMO: This orbital can be thought of as the outermost orbital containing electrons. Its energy level (E_HOMO) is related to the molecule's ability to donate electrons (nucleophilicity). A higher E_HOMO suggests a better electron donor.
LUMO: This is the innermost orbital that is empty of electrons. Its energy level (E_LUMO) indicates the molecule's ability to accept electrons (electrophilicity). A lower E_LUMO suggests a better electron acceptor.
HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO (ΔE = E_LUMO - E_HOMO) is a crucial indicator of molecular stability and reactivity. nih.gov A large gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. nih.gov
For this compound, analysis would show the spatial distribution of these orbitals. The HOMO is typically distributed over the electron-rich indole ring system, while the LUMO distribution would indicate the most probable sites for nucleophilic attack.
Illustrative Data Table: FMO Properties This table shows representative data that would be generated from a DFT study of the molecule's frontier orbitals. Specific values are hypothetical.
| Parameter | Calculated Value (eV) |
| HOMO Energy (E_HOMO) | -5.8 |
| LUMO Energy (E_LUMO) | -1.2 |
| HOMO-LUMO Gap (ΔE) | 4.6 |
Natural Bond Orbital (NBO) analysis provides a chemical interpretation of the wavefunction in terms of a localized Lewis structure, detailing lone pairs, core electrons, and bonds. dntb.gov.ua It is particularly useful for quantifying electron delocalization and hyperconjugative interactions.
This analysis examines the interactions between filled "donor" NBOs (like bonding orbitals or lone pairs) and empty "acceptor" NBOs (typically antibonding orbitals, σ* or π). The strength of these interactions is evaluated using second-order perturbation theory, which calculates the stabilization energy (E(2)). A higher E(2) value indicates a stronger interaction and greater electron delocalization. For this compound, NBO analysis would quantify key interactions, such as the delocalization of the nitrogen lone pair electrons into the π orbitals of the aromatic rings, which is fundamental to the electronic character of indoles.
Understanding the distribution of electronic charge within a molecule is essential for predicting its reactivity and intermolecular interactions.
Mulliken Charge Distribution: This is a method for partitioning the total electron density among the atoms in a molecule to assign partial atomic charges. lupinepublishers.com While sensitive to the choice of basis set, it provides a qualitative picture of which atoms are electron-rich (negative charge) and which are electron-poor (positive charge). researchgate.net This information helps identify potential sites for electrophilic or nucleophilic attack. researchgate.net
Electrostatic Potential (ESP) Maps: An ESP map is a visualization that maps the electrostatic potential onto the molecule's electron density surface. lupinepublishers.com It provides a more robust picture of charge distribution than simple atomic charges. The map is color-coded: red regions indicate negative potential (electron-rich areas, attractive to electrophiles), while blue regions show positive potential (electron-poor areas, attractive to nucleophiles). Green or yellow areas are relatively neutral. For this compound, the ESP map would likely show negative potential around the nitrogen atom and the π-system of the indole ring, and potentially around the chlorine atom, highlighting these as regions susceptible to electrophilic interaction.
Reactivity Descriptors and Computational Mechanistic Pathway Predictions
Computational studies, particularly those employing Density Functional Theory (DFT), are instrumental in predicting the reactivity of molecules. By calculating various electronic properties, a quantitative and qualitative understanding of a molecule's behavior in chemical reactions can be achieved.
Global reactivity descriptors are derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). These parameters provide a general overview of the molecule's reactivity. While specific DFT calculations for this compound are not extensively reported in publicly available literature, the principles of how substituents affect these parameters in indole systems are well-established.
The key global reactivity parameters include:
Chemical Potential (μ) : Represents the tendency of electrons to escape from a system. It is calculated as μ = (EHOMO + ELUMO) / 2. A higher chemical potential suggests a greater tendency to donate electrons.
Chemical Hardness (η) : Measures the resistance to change in electron distribution or charge transfer. It is calculated as η = (ELUMO - EHOMO) / 2. A larger HOMO-LUMO gap corresponds to greater hardness and lower reactivity. mdpi.com
Electrophilicity Index (ω) : Quantifies the ability of a molecule to accept electrons. It is defined as ω = μ² / (2η). A higher electrophilicity index indicates a better electrophile.
The substituents on the indole ring—a chloro group at the 5-position, a methyl group at the 3-position, and a phenyl group at the 1-position—collectively influence these parameters. The electron-withdrawing nature of the chlorine atom is expected to lower both the HOMO and LUMO energy levels, potentially increasing the chemical hardness and electrophilicity. Conversely, the methyl group, being weakly electron-donating, would slightly raise the HOMO energy, thereby decreasing the chemical hardness and making the molecule more nucleophilic. The N-phenyl group's effect is more complex, involving both inductive and resonance effects, which can significantly alter the electronic properties.
Computational studies on various substituted indoles have demonstrated these trends. For instance, the introduction of electron-withdrawing groups generally leads to a lower HOMO-LUMO gap, indicating increased reactivity. researchgate.net
Table 1: Illustrative Global Reactivity Parameters for Substituted Indoles (Hypothetical Data for Discussion)
| Compound | EHOMO (eV) | ELUMO (eV) | Chemical Potential (μ) | Chemical Hardness (η) | Electrophilicity Index (ω) |
|---|---|---|---|---|---|
| Indole | -5.50 | -0.50 | -3.00 | 2.50 | 1.80 |
| 5-Chloroindole | -5.70 | -0.80 | -3.25 | 2.45 | 2.16 |
| 3-Methylindole (B30407) | -5.40 | -0.45 | -2.93 | 2.48 | 1.73 |
| 1-Phenylindole | -5.60 | -0.60 | -3.10 | 2.50 | 1.92 |
| This compound | -5.80 | -0.90 | -3.35 | 2.45 | 2.29 |
Note: The data in this table is hypothetical and serves to illustrate the expected trends based on substituent effects. Actual values would require specific DFT calculations for this compound.
Indoles are known to undergo electrophilic substitution, predominantly at the C3 position. Computational methods can be used to model the reaction pathways of such substitutions by calculating the energies of intermediates and transition states. The stability of the resulting carbocation intermediate (arenium ion) is a key factor in determining the regioselectivity of the reaction.
For this compound, the C3 position is already substituted with a methyl group. Therefore, electrophilic attack would be directed to other positions on the indole nucleus. The most likely sites for electrophilic substitution are the C2, C4, C6, and C7 positions.
Computational models predict the most favorable reaction pathway by comparing the activation energies for the formation of the sigma-complex at each possible site. The site that leads to the most stable intermediate via the lowest energy transition state is the predicted site of reaction. The presence of the chloro group at C5 deactivates the benzene (B151609) ring towards electrophilic attack, particularly at the C4 and C6 positions. The N-phenyl group can also influence the electron density distribution across the indole ring system.
A general approach to predicting the regioselectivity of electrophilic aromatic substitution involves calculating the relative stabilities of the sigma-complex intermediates using density functional theory. researchgate.net It is generally understood that for indole itself, electrophilic attack at C3 is most favorable due to the ability of the nitrogen atom to stabilize the positive charge of the intermediate through resonance without disrupting the aromaticity of the benzene ring. When C3 is blocked, the next most reactive site is typically C2, followed by positions on the benzene ring.
Validation and Comparison of Computational Results with Experimental Data
The ultimate validation of computational predictions comes from their comparison with experimental results. While specific experimental studies on the electrophilic substitution of this compound are not widely documented, data from related compounds can provide a basis for comparison.
For many substituted indoles, the regioselectivity of electrophilic substitution reactions predicted by computational models aligns well with experimental observations. For example, in cases where the C3 position is blocked, electrophilic attack often occurs at the C2 position, which is consistent with the predicted stability of the corresponding cationic intermediate.
In the absence of direct experimental data for this compound, a valid approach would be to perform the specific computational calculations and then conduct experimental reactivity studies (e.g., nitration, halogenation) to verify the theoretical predictions. Such a combined theoretical and experimental investigation would provide a comprehensive understanding of the chemical behavior of this molecule.
Q & A
Q. What are the common synthetic routes for 5-Chloro-3-methyl-1-phenyl-1H-indole, and how can purity be ensured?
The compound is typically synthesized via Fischer indole synthesis or electrophilic substitution. For example, chlorination of indole precursors using iodine catalysts (e.g., 10 mol% I₂ in MeCN at 40°C yields 98% product) is effective . Purification involves recrystallization (e.g., ethanol) or column chromatography (70:30 ethyl acetate:hexane). Purity is confirmed via TLC and NMR (e.g., δ 7.98 ppm for indole NH in ¹H NMR) .
Q. Which spectroscopic methods are critical for structural characterization?
- ¹H/¹³C NMR : Assign chemical shifts to confirm substitution patterns (e.g., δ 4.25 ppm for benzyl-CH₂ in 3j) .
- X-ray crystallography : Use SHELXL for refinement of crystallographic data (e.g., ORTEP-III for visualizing bond angles and dihedral planes) .
- HRMS : Validate molecular weight (e.g., m/z 242.0731 for C₁₅H₁₃ClN) .
Q. How can researchers screen for biological activity in indole derivatives?
Standard assays include:
- Kinase inhibition : Use ATP-competitive binding assays (e.g., Flt3 inhibitor studies) .
- Antimicrobial testing : Broth microdilution for MIC determination .
- Cellular uptake : Fluorescence tagging or radiolabeling for tracking intracellular localization .
Advanced Research Questions
Q. How can reaction conditions be optimized for synthesizing derivatives like this compound?
Key parameters include:
| Catalyst | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| I₂ (10 mol%) | 40 | 5 | 98 |
| FeCl₃ | 40 | 12 | 67 |
| AlCl₃ | rt | 24 | 10 |
| Iodine catalysis at moderate temperatures maximizes efficiency while minimizing side reactions . |
Q. What strategies resolve contradictions in bioactivity data between in vitro and in vivo studies?
Q. How does steric hindrance from the 3-methyl group affect electrophilic substitution reactions?
The methyl group at position 3 directs electrophiles to positions 5 or 6. Computational modeling (DFT) and X-ray data (e.g., planar indole rings with dihedral angles <1°) validate regioselectivity . For example, iodination at position 5 requires Lewis acid catalysts (e.g., FeCl₃) to overcome steric effects .
Q. What crystallographic software tools are recommended for structural refinement?
- SHELXL : For high-resolution refinement of small-molecule crystals, including handling twinned data .
- WinGX : Integrates SHELX programs with graphical interfaces for bond-length/angle analysis .
- ORTEP-III : Visualizes thermal ellipsoids and hydrogen-bonding networks .
Methodological Notes
- Contradiction Handling : Cross-validate NMR and X-ray data to resolve structural ambiguities (e.g., confirming substituent positions via NOESY) .
- Synthetic Scale-Up : Replace hazardous solvents (e.g., MeCN) with PEG-400 for greener chemistry .
- Data Reproducibility : Pre-screen catalysts (e.g., I₂ vs. FeCl₃) using Design of Experiments (DoE) to minimize batch variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
